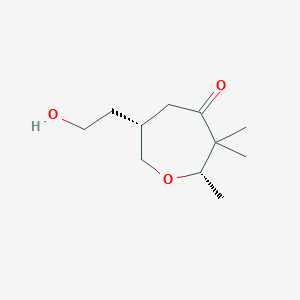
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one is a chemical compound with a unique structure that includes an oxepane ring, which is a seven-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one typically involves the following steps:
Formation of the Oxepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor. For example, a precursor with a hydroxyl group and a leaving group can undergo intramolecular nucleophilic substitution to form the oxepane ring.
Introduction of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the oxepane ring. This can be done through a nucleophilic substitution reaction where the oxepane ring is treated with a hydroxyethyl halide under basic conditions.
Introduction of the Trimethyl Groups: The final step involves the introduction of the trimethyl groups to the oxepane ring. This can be achieved through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxepane ring can be reduced to form a more saturated ring structure.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a more saturated oxepane ring.
Substitution: Formation of various substituted oxepane derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure may make it a candidate for the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,4S,5S,6R)-2-{[(2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-{[(3S,4R,6aR,6bS,8R,11R,14bS)-8-hydroxy-11-(2-hydroxyethyl)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,14b-pentamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,14a,14b-octadecahydro-3-picenyl]oxy}-6-methyltetrahydro-2H-pyran-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .
- Benzamide compounds with similar structural motifs .
Uniqueness
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one is unique due to its specific oxepane ring structure and the presence of both hydroxyethyl and trimethyl groups. This combination of structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
88195-18-0 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one |
InChI |
InChI=1S/C11H20O3/c1-8-11(2,3)10(13)6-9(4-5-12)7-14-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
WBCMIXXRRXPIGR-DTWKUNHWSA-N |
Isomerische SMILES |
C[C@H]1C(C(=O)C[C@H](CO1)CCO)(C)C |
Kanonische SMILES |
CC1C(C(=O)CC(CO1)CCO)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


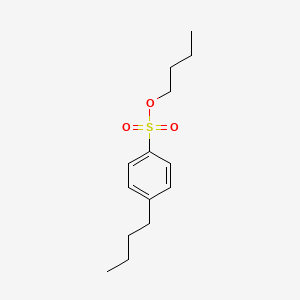
![(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]](/img/structure/B14399093.png)
![10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL](/img/structure/B14399099.png)

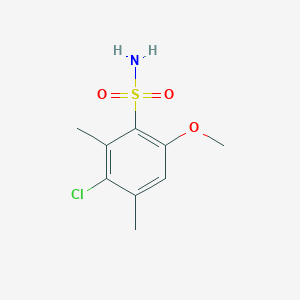
![N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine](/img/structure/B14399123.png)
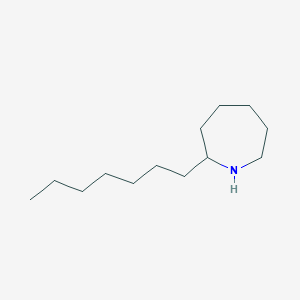
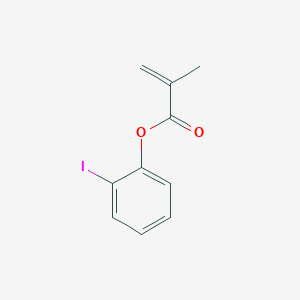
![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)
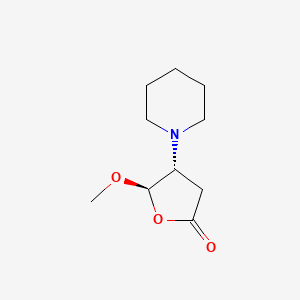
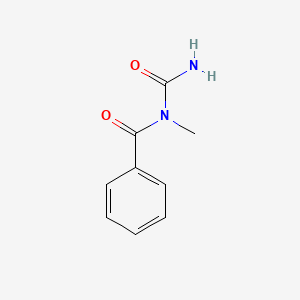
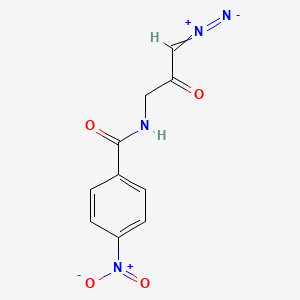

![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
